molecular formula C20H21NO4 B2458322 N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide CAS No. 2034415-46-6

N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2458322
CAS No.: 2034415-46-6
M. Wt: 339.391
InChI Key: GFYVWQONUAMXLV-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound that features a benzofuran moiety linked to a methoxyphenoxyacetamide group via a propyl chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne.

    Attachment of Propyl Chain: The benzofuran derivative is then reacted with 3-bromopropylamine to introduce the propyl chain.

    Formation of Methoxyphenoxyacetamide: Separately, 3-methoxyphenol is reacted with chloroacetic acid to form 3-methoxyphenoxyacetic acid, which is then converted to its acyl chloride derivative.

    Final Coupling: The acyl chloride derivative is reacted with the benzofuran-propylamine intermediate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenoxyacetamide group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are likely mediated through a combination of enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzofuran-2-yl)propyl)-2-(4-methoxyphenoxy)acetamide: Similar structure with a different position of the methoxy group.

    N-(3-(benzofuran-2-yl)propyl)-2-(3-hydroxyphenoxy)acetamide: Similar structure with a hydroxy group instead of a methoxy group.

    N-(3-(benzofuran-2-yl)propyl)-2-(3-chlorophenoxy)acetamide: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide is unique due to the specific combination of the benzofuran moiety and the methoxyphenoxyacetamide group. This combination may confer distinct biological activities and chemical properties compared to similar compounds, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-23-16-7-4-8-17(13-16)24-14-20(22)21-11-5-9-18-12-15-6-2-3-10-19(15)25-18/h2-4,6-8,10,12-13H,5,9,11,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYVWQONUAMXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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